molecular formula C13H15Cl2NO2 B4537227 3,4-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide

3,4-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide

Cat. No. B4537227
M. Wt: 288.17 g/mol
InChI Key: ZUPFQJNIYAPVDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting from benzamide derivatives or involving reactions that introduce specific functional groups. For example, the synthesis of 4-amino-N-[2 (diethylamino)ethyl]benzamide derivatives involves reactions that form complex ion-associate compounds, showcasing the diverse synthetic routes applicable to benzamide derivatives (Mostafa et al., 2023).

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives is typically conducted using spectroscopic methods, including infrared spectra, NMR, and mass spectrometry. These techniques allow for the detailed characterization of the molecular structure, including the identification of specific functional groups and the overall molecular configuration (Mostafa et al., 2023).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, highlighting their reactivity and the potential for further modification. The reactions include ion-associate reactions, which are pivotal in understanding bioactive molecule interactions (Mostafa et al., 2023).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in different fields. X-ray diffraction data can provide insights into the crystal structure, offering a deeper understanding of the compound's physical characteristics and stability (Saeed et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for predicting the behavior of benzamide derivatives in various environments and applications. Molecular docking studies, for instance, can reveal how these compounds interact with biological targets, providing insights into their potential uses in medicine and other industries (Pavlova et al., 2022).

properties

IUPAC Name

3,4-dichloro-N-[1-(oxolan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2/c1-8(12-3-2-6-18-12)16-13(17)9-4-5-10(14)11(15)7-9/h4-5,7-8,12H,2-3,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPFQJNIYAPVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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